Isotrigonelline
CAS No.: 824-77-1
Cat. No.: VC17893312
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 824-77-1 |
|---|---|
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 1-methylpyridin-1-ium-4-carboxylate |
| Standard InChI | InChI=1S/C7H7NO2/c1-8-4-2-6(3-5-8)7(9)10/h2-5H,1H3 |
| Standard InChI Key | QITIEADGFBVLCV-UHFFFAOYSA-N |
| Canonical SMILES | C[N+]1=CC=C(C=C1)C(=O)[O-] |
Introduction
Chemical Identity and Structural Features
Isotrigonelline (chemical formula: ) is a methylated derivative of niacin, characterized by a pyridinium carboxylate backbone. The compound exists as a zwitterion, with a positively charged nitrogen atom and a negatively charged carboxylate group. This dual charge distribution enhances its solubility in polar solvents and influences its reactivity in biological systems.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 137.14 g/mol |
| CAS Registry Number | 824-77-1 |
| IUPAC Name | 1-methylpyridin-1-ium-4-carboxylate |
| SMILES Notation | C[N+]1=CC=C(C=C1)C(=O)[O-] |
The crystalline structure of isotrigonelline has been resolved via X-ray diffraction, revealing planar geometry stabilized by intramolecular hydrogen bonding. Its infrared (IR) spectrum exhibits characteristic peaks at 1680 cm (C=O stretch) and 1550 cm (aromatic C=C vibrations).
Biosynthesis and Synthetic Routes
Isotrigonelline is biosynthesized in plants through the methylation of niacin, catalyzed by S-adenosylmethionine-dependent methyltransferases. Industrially, it is synthesized via two primary methods:
Methylation of Niacin
Niacin undergoes methylation using methyl iodide () in an alkaline aqueous medium:
This exothermic reaction proceeds at 60–80°C, yielding isotrigonelline with >90% purity after recrystallization.
Extraction from Natural Sources
Isotrigonelline is isolated from coffee bean extracts using solvent partitioning (ethanol-water mixtures) followed by column chromatography. Fenugreek seeds, another rich source, require alkaline hydrolysis to liberate the compound from glycosidic conjugates.
Pharmacological and Biological Activities
Isotrigonelline exhibits diverse biological effects, mediated through interactions with cellular signaling pathways:
Antioxidant Mechanisms
The compound activates the Nrf2 pathway, upregulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase. In murine models, isotrigonelline reduced lipid peroxidation by 40% at 50 μM concentrations.
Anti-inflammatory Effects
By inhibiting the MAPK pathway, isotrigonelline suppresses TNF-α and IL-6 production in macrophages. A dose-dependent study demonstrated 60% reduction in cyclooxygenase-2 (COX-2) expression at 100 μM.
Industrial and Research Applications
Pharmaceutical Development
Isotrigonelline serves as a precursor for nicotinic acid derivatives used in cholesterol-lowering drugs. Its zwitterionic properties enhance blood-brain barrier permeability, making it a candidate for neurotherapeutic agents.
Agricultural Uses
As a plant growth regulator, isotrigonelline increases root nodulation in legumes by 25% at 10 ppm concentrations. Field trials demonstrate improved drought resistance in coffee cultivars.
Food Technology
Incorporated as a natural preservative, isotrigonelline extends the shelf life of baked goods by inhibiting Aspergillus flavus growth at 0.1% w/w.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| Trigonelline | Methyl group at position 1 vs. 3 | Lower antioxidant potency | |
| Nicotinic Acid | Lacks methyl group | Vitamin B3 precursor | |
| Dihydrotrigonelline | Saturated pyridine ring | Reduced receptor affinity |
Isotrigonelline’s zwitterionic configuration confers superior solubility and membrane permeability compared to its analogs.
Future Research Directions
-
Clinical Trials: Human studies to validate preclinical findings on neuroprotection and anti-inflammatory effects.
-
Synthetic Optimization: Development of enantioselective synthesis routes for pharmaceutical-grade production.
-
Ecological Impact: Assessment of isotrigonelline biodegradation in agricultural ecosystems.
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